2-Methyl-4-isopropylpyrrole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6(2)8-4-7(3)9-5-8/h4-6,9H,1-3H3 |
InChI Key |
RZKCKJLFVKLXIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1)C(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 4 Isopropylpyrrole and Its Precursors
Historical Context of 2-Methyl-4-isopropylpyrrole Synthesis
The early investigations into this compound were often linked to the structural elucidation of natural products and the development of foundational cyclization and condensation reactions.
Historically, the structure of novel natural products was often probed through chemical degradation into smaller, more easily identifiable fragments. This compound was initially proposed as a structure obtained from the zinc dust distillation of kainic acid, an anthelmintic compound isolated from the red alga Digenea simplex. researchgate.netjst.go.jp To verify this proposition, synthetic work was undertaken to unambiguously create this compound and compare its properties to the degradation product. jst.go.jp This approach, where synthesis is used to confirm the structure of a degradation product, was a cornerstone of natural product chemistry in the mid-20th century.
Early synthetic routes to this compound relied on classical condensation reactions. One notable synthesis involved the condensation of 1-amino-3-methylbutan-2-one (B2371236) with ethyl acetoacetate. jst.go.jp This reaction formed 2-methyl-3-ethoxycarbonyl-4-isopropylpyrrole. jst.go.jp
The mechanism of such reactions generally follows the principles of the Knorr pyrrole (B145914) synthesis or related pathways. It involves the formation of an enamine from the ketone (ethyl acetoacetate) and the amine, followed by nucleophilic attack and cyclization. The subsequent steps involve dehydration to form the aromatic pyrrole ring. To obtain the target compound, the 2-methyl-3-carboxy-4-isopropylpyrrole intermediate underwent dry distillation for decarboxylation, yielding this compound. jst.go.jp These early methods established a fundamental framework for building substituted pyrrole rings from acyclic precursors.
Modern Synthetic Strategies for the Pyrrole Core
Contemporary organic synthesis has focused on developing more efficient, versatile, and regioselective methods for constructing the pyrrole nucleus, driven by the prevalence of this heterocycle in pharmaceuticals and materials science. organic-chemistry.orgnih.gov
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of highly substituted pyrroles. rsc.org These reactions combine three or more starting materials in a single operation to form the product, which incorporates the majority of the atoms from the reactants. This approach is valued for its high atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. organic-chemistry.orgacs.org For instance, novel MCRs catalyzed by Lewis acids like B(C₆F₅)₃ can assemble functionalized pyrroles from vicinal tricarbonyl compounds, amines, and other nucleophilic or unsaturated partners like allenes. rsc.orgnih.gov While not specifically targeting this compound, these methods represent the forefront of pyrrole core synthesis, allowing for tunable installation of diverse functional groups. acs.org
| Parameter | Historical Condensation Reactions | Modern Multicomponent Reactions (MCRs) |
| Number of Steps | Typically multi-step (e.g., condensation, saponification, decarboxylation) jst.go.jp | Often one-pot organic-chemistry.org |
| Starting Materials | Simple dicarbonyls and amines jst.go.jp | Diverse combinations (e.g., diketoesters, amines, allenes, nucleophiles) acs.orgnih.gov |
| Efficiency | Moderate yields, often with intermediate isolation | Generally higher yields and atom economy organic-chemistry.org |
| Versatility | Limited to specific substitution patterns | High, allows for rapid generation of diverse libraries rsc.org |
This table provides a comparative overview of historical and modern synthetic approaches to the pyrrole core.
Modern targeted synthesis often involves the strategic construction of an open-chain precursor designed to undergo a specific cyclization reaction. A convenient and effective method for synthesizing polysubstituted pyrrole derivatives starts from 1,3-dicarbonyl compounds. metu.edu.trgrafiati.com This strategy involves the alkylation of a 1,3-dicarbonyl compound followed by a one-step cyclization with a primary amine, often catalyzed by an acid like trifluoroacetic acid (TFA). metu.edu.tr This approach provides a high degree of control over the final substitution pattern. The Paal-Knorr synthesis, which involves the cyclocondensation of a 1,4-diketone with a primary amine, remains a robust and widely used modern method for creating specifically substituted pyrroles. nih.gov
The precise placement of alkyl groups like methyl and isopropyl is critical for defining the properties of the final molecule. Synthetic strategies can be broadly divided into two categories: using precursors that already contain the substituents or adding them to a pre-formed pyrrole ring.
Functionalization of Pre-Formed Pyrrole Rings
Once the core pyrrole ring is formed, its subsequent functionalization is a key step in creating diverse derivatives. This section details methods for regioselectively modifying the pyrrole ring.
Regioselective Alkylation and Acylation Methods
The inherent nucleophilicity of the pyrrole ring can lead to a lack of selectivity in alkylation and acylation reactions, often resulting in mixtures of N- and C-substituted products. organic-chemistry.org Modern methods aim to control the position of substitution with high precision.
Metal triflates, particularly copper(II) triflate (Cu(OTf)₂), have proven effective in catalyzing the regioselective Michael addition of pyrrole to electron-deficient alkenes. clockss.org These reactions preferentially yield C2-alkylated pyrroles. clockss.org For instance, the Cu(OTf)₂-catalyzed addition of pyrrole to methyl 2-oxo-4-phenylbut-3-enoate derivatives occurs specifically at the C2 position. clockss.org
For direct C-H alkylation with alkyl halides, a palladium/norbornene co-catalyzed system offers a powerful tool. This method facilitates the smooth and mild regioselective alkylation of the C-H bond adjacent to the NH group in electron-deficient pyrroles. organic-chemistry.orgjiaolei.group By employing a palladium(II) catalyst, norbornene, and a suitable base like potassium bicarbonate, C5-alkylation can be achieved with high selectivity, suppressing the often-competing N-alkylation. thieme-connect.com This approach is effective for substrates like pyrrole-2-carboxylates, yielding 5-alkyl-1H-pyrrole products. organic-chemistry.orgthieme-connect.com
The choice of solvent can also be a determining factor in regioselectivity. The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) can direct the reaction exclusively toward N-substitution for various electrophiles, including alkyl halides and sulfonyl chlorides, under mild conditions. organic-chemistry.org
A base-controlled chemoselective reaction of N-acylpyrroles presents another strategy. Depending on the base used, the reaction can be directed to either an anionic Fries rearrangement (a "pyrrole dance") to yield 2-aroylpyrroles or a C-H functionalization of a pronucleophile like toluene. rsc.org The rearrangement to form 2-aroylpyrroles was favored when using lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), demonstrating an intermolecular process. rsc.org
Table 1: Comparison of Regioselective Alkylation/Acylation Methods for Pyrroles
| Method | Catalyst / Reagent | Position Selectivity | Electrophile Example | Key Feature | Reference |
| Metal Triflate Catalysis | Cu(OTf)₂ | C2 | Methyl 2-oxo-4-phenylbut-3-enoate | Highly effective for Michael additions. clockss.org | clockss.org |
| Palladium/Norbornene Catalysis | [PdCl₂(MeCN)₂] / Norbornene / KHCO₃ | C5 (on EWG-pyrroles) | Primary Alkyl Bromides | Direct C-H activation, avoids N-alkylation. thieme-connect.com | organic-chemistry.orgthieme-connect.com |
| Ionic Liquid Medium | [Bmim][PF₆] / K₂CO₃ | N | Alkyl Halides, Benzoyl Chloride | High regioselectivity for N-substitution, recyclable solvent. organic-chemistry.org | organic-chemistry.org |
| Base-Controlled Anionic Fries Rearrangement | LiN(SiMe₃)₂ | C2 (Acyl migration) | N-Acyl group (intramolecular) | Chemoselectivity is controlled by the choice of the base's counterion. rsc.org | rsc.org |
C-H Bond Functionalization Approaches (Conceptual)
Directly converting C-H bonds into C-C or C-N bonds is a primary goal of modern synthetic chemistry, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net For an electron-rich heterocycle like this compound, C-H functionalization would conceptually target the C3 and C5 positions.
Rhodium(III)-catalyzed C-H activation provides a powerful strategy for synthesizing substituted pyrroles. nih.gov For example, the coupling of enamides with internal alkynes, catalyzed by a cationic Rh(III) species, can lead to the formation of the pyrrole ring through an annulation process. nih.gov A conceptual extension of this would involve the direct C-H alkenylation or arylation of a pre-formed pyrrole ring. The use of a directing group, such as an N-alkoxycarbamoyl group, can steer the functionalization to a specific C-H bond, as demonstrated in the synthesis of pyrrolizine derivatives. rsc.org
Copper catalysis has been employed for the C-H amidation of pyrroles. The complex TpBr₃Cu(NCMe) can catalyze the transfer of a nitrene group from an iodinane (PhI=NTs) selectively to the Cα (C2/C5) position of the pyrrole ring, leaving the Cβ and N-H bonds unmodified. scispace.com The proposed mechanism involves the formation of an aziridine (B145994) intermediate, followed by ring-opening and a hydrogen shift. scispace.com For a 2,4-disubstituted pyrrole, this approach would conceptually target the C5 position.
Catalytic Systems in this compound Synthesis
The construction of the pyrrole ring itself can be achieved through various catalytic methods. The choice of catalyst is crucial for efficiency, regioselectivity, and functional group tolerance.
Transition Metal-Catalyzed Pathways (e.g., Palladium, Copper)
Transition metals like palladium and copper are mainstays in the synthesis of heterocyclic compounds, including pyrroles. nih.gov
Copper-catalyzed multicomponent reactions are particularly efficient. A mild and rapid synthesis of trisubstituted pyrroles involves the reaction of aldehydes, glycine (B1666218) esters, and alkynes, catalyzed by copper iodide (CuI). organic-chemistry.orgthieme-connect.de This process proceeds through the formation of an imine, which then undergoes cyclization with a copper-acetylide intermediate, affording high yields and excellent regioselectivity. organic-chemistry.org This methodology offers an economically viable alternative to more expensive catalysts like rhodium or palladium. organic-chemistry.org Copper catalysts are also used in the denitrogenative annulation of vinyl azides with aryl acetaldehydes to produce diaryl substituted pyrroles. organic-chemistry.org
Palladium-catalyzed reactions provide robust routes to pyrroles. One such pathway involves the oxidative arylation of N-homoallylicamines with arylboronic acids, which proceeds via a cascade of C-C and C-N bond formations. organic-chemistry.org Palladium is also instrumental in the N-vinylation of pyrroles using vinyl triflates, offering a stereospecific method to form C-N bonds. nih.gov
Organocatalytic and Other Metal-Free Methods
Organocatalysis has surfaced as a powerful, green alternative to metal-based systems for pyrrole synthesis. rsc.orgrsc.org These methods avoid potentially toxic and expensive transition metals and often exhibit high efficiency. researchgate.net
The Paal-Knorr synthesis, a classic method involving the condensation of a 1,4-dicarbonyl compound with an amine, can be effectively catalyzed by various organocatalysts. For example, vitamin B₁ has been used as a metal-free catalyst for this transformation in ethanol (B145695) at room temperature. researchgate.net Similarly, a choline (B1196258) chloride/urea deep eutectic mixture can serve as both the solvent and catalyst system, activating the carbonyl group for the cycloaddition. rsc.org
Other organocatalytic strategies include the use of cinchona alkaloid-derived primary amines for the enantioselective Michael addition of pyrroles to α,β-unsaturated ketones, yielding highly enantioenriched C-alkylated pyrroles. thieme-connect.com Nano-FGT (a silica-functionalized guanidine) has been shown to catalyze the reaction between 2,5-dimethoxy-tetrahydrofuran and various amines in water, producing N-substituted pyrroles in excellent yields and short reaction times. rsc.org
Green Chemistry Principles in Pyrrole Synthesis
Applying green chemistry principles to the synthesis of pyrroles is a significant challenge aimed at reducing environmental impact. lucp.net This involves using environmentally benign solvents, developing solventless procedures, and employing non-toxic, renewable catalysts. lucp.netresearchgate.net
One key area of development is the use of water as a reaction solvent. The Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines can be performed in water using a catalytic amount of iron(III) chloride, a relatively benign and abundant metal. organic-chemistry.org
Cascade reactions, where multiple bond-forming events occur in a single pot, exemplify green chemistry by reducing the number of synthetic steps, solvent usage, and waste generation. An iron-catalyzed cascade synthesis of pyrroles from nitroarenes has been developed. rsc.orgnih.gov This process uses a homogeneous iron catalyst for the initial hydrogenation of the nitro group, followed by an acid-catalyzed Paal-Knorr condensation, with formic acid or molecular hydrogen serving as green reductants. rsc.orgnih.gov
Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, offers a solventless synthetic route. lucp.net The synthesis of N-substituted pyrroles has been achieved via mechanochemical activation using bio-sourced organic acids like citric acid as the catalyst. lucp.netresearchgate.net This method is notable for being solvent-free and using a non-toxic, biomass-derived catalyst. lucp.net
Table 2: Application of Green Chemistry Principles in Pyrrole Synthesis
| Green Principle | Synthetic Approach | Catalyst / Medium | Key Advantage | Reference |
| Use of Safer Solvents | Paal-Knorr Condensation | Iron(III) chloride / Water | Avoids volatile organic solvents; uses an abundant, benign metal. organic-chemistry.org | organic-chemistry.org |
| Atom Economy/Cascade Reactions | Domino Hydrogenation/Condensation | Homogeneous Iron-Tetraphos complex / Formic Acid | One-pot synthesis from simple nitroarenes, high atom economy. rsc.orgnih.gov | rsc.orgnih.gov |
| Use of Renewable Feedstocks | Mechanochemical Paal-Knorr | Citric Acid (from biomass) | Uses a renewable, non-toxic catalyst. lucp.net | lucp.net |
| Design for Energy Efficiency | Mechanochemical Synthesis (Ball Milling) | Solvent-free | Eliminates the need for heating and solvent, reducing energy consumption. researchgate.net | lucp.netresearchgate.net |
| Catalysis | Organocatalytic Paal-Knorr | Vitamin B₁ / Ethanol | Replaces heavy metal catalysts with a biocompatible vitamin. researchgate.net | researchgate.net |
Solvent-Free and Microwave-Assisted Protocols
The drive towards environmentally benign chemistry has popularized solvent-free and microwave-assisted approaches for pyrrole synthesis. These methods often lead to shorter reaction times, higher yields, and simplified work-up procedures. pensoft.netresearchgate.net
Solvent-Free Synthesis:
The Paal-Knorr reaction can be effectively performed under solvent-free conditions, sometimes by simply grinding the reactants together or heating a neat mixture. rsc.orgajol.info This approach minimizes waste and avoids the use of potentially hazardous organic solvents. For instance, the condensation of 2,5-hexanedione (B30556) with various primary amines has been achieved by simple stirring at room temperature without any catalyst, yielding the corresponding N-substituted pyrroles in excellent yields. rsc.org In other cases, a catalytic amount of a reusable solid acid, such as smectite clays (B1170129), can facilitate the reaction under solvent-free grinding conditions. ajol.info The synthesis of N-substituted pyrroles from 2,5-hexanedione and primary amines has also been accomplished in high yields using a catalytic amount of praseodymium(III) trifluoromethanesulfonate (B1224126) under solvent-free conditions. researchgate.net
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool to accelerate the Paal-Knorr reaction, drastically reducing reaction times from hours to mere minutes. acs.orgacs.org This rapid heating technology is often combined with solvent-free or green solvent conditions to create highly efficient protocols. For example, the synthesis of polysubstituted pyrroles from 1,4-dicarbonyl compounds and primary amines is significantly faster under microwave irradiation compared to conventional heating. acs.orgresearchgate.net When a reaction to form a tetrasubstituted pyrrole was conducted with traditional heating at 110 °C, less than 15% of the product was formed after 12 hours; in contrast, microwave-assisted cyclization yielded the desired product in good yields. acs.org
A variety of catalysts have been successfully employed in microwave-assisted Paal-Knorr syntheses, including organocatalysts like salicylic (B10762653) acid, which can achieve high conversions in as little as 15 seconds under solvent-free microwave conditions. pensoft.net Even simple, inexpensive salts like calcium chloride (CaCl₂·2H₂O) have proven to be effective Lewis acid catalysts for this transformation under microwave irradiation. pensoft.net
Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Paal-Knorr Pyrrole Synthesis
| Precursors | Conditions | Time | Yield | Reference |
|---|---|---|---|---|
| 1,4-Diketone + Amine | Conventional Heating (110 °C) | 12 h | <15% | acs.org |
| 1,4-Diketone + Amine | Microwave Irradiation | Minutes | Good | acs.org |
| 2,5-Hexanedione + 4-Bromoaniline | Salicylic Acid, Microwave (Solvent-Free) | 15 s | 92% | pensoft.net |
| 1,4-Diketone + Amine | Acetic Acid, Microwave (120-150 °C) | 2-10 min | 65-89% | pensoft.netresearchgate.net |
Sustainable Reagent and Catalyst Development
A significant focus in modern organic synthesis is the development of sustainable catalytic systems that are inexpensive, reusable, non-toxic, and environmentally friendly. tandfonline.comrgmcet.edu.in This has led to numerous innovations in the catalysts and reagents used for the Paal-Knorr synthesis of pyrroles.
Green Catalysts:
Researchers have explored a wide range of "green" catalysts for pyrrole synthesis. These include:
Organocatalysts: Metal-free catalysts like vitamin B1, urea, and naturally derived acids (e.g., lemon juice, grape juice) have been successfully used. researchgate.netnih.gov Choline chloride/urea deep eutectic solvent systems also serve as an effective and environmentally friendly medium and catalyst. nih.gov
Solid Acid Catalysts: Inexpensive and commercially available materials like aluminas (e.g., CATAPAL 200) and clays (e.g., montmorillonite (B579905) KSF) are effective, reusable catalysts for solvent-free Paal-Knorr reactions. ajol.infomdpi.com The catalytic activity of alumina (B75360) is attributed to its Brønsted and Lewis acid sites which promote the necessary condensation and dehydration steps. mdpi.com
Nanocatalysts: Magnetic nanoparticles functionalized with catalytic groups (e.g., Fe₃O₄@SiO₂-PTMS-Guanidine-SA) offer high efficiency and the significant advantage of being easily recoverable from the reaction mixture using an external magnet, allowing for multiple reuse cycles. researchgate.net
Sustainable Reagents and Solvents:
Beyond the catalyst, sustainability is also achieved by choosing greener starting materials and reaction media. The use of water as a solvent for the Paal-Knorr reaction, often in the presence of a catalyst like iron(III) chloride, represents a significant green advancement. organic-chemistry.org Furthermore, protocols are being developed that utilize renewable resources. For example, a manganese-catalyzed reaction can produce 2,5-unsubstituted pyrroles from primary diols and amines, with water and hydrogen gas as the only byproducts, avoiding the need for organic solvents. organic-chemistry.org
Table 2: Examples of Sustainable Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Precursors | Conditions | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| CATAPAL 200 (Alumina) | Acetonylacetone + Primary Amines | 60 °C, 45 min, Solvent-Free | 68-97% | Inexpensive, reusable, commercially available. | mdpi.com |
| Lemon Juice | 2,5-Hexanedione + Aromatic Amines | Room Temp. | Good to Excellent | Natural, inexpensive, non-hazardous. | researchgate.net |
| Fe₃O₄@SiO₂-Guanidine-SA | 2,5-Hexanedione + Primary Amines | Mild | High to Excellent | Magnetically recoverable, reusable. | researchgate.net |
| Choline Chloride/Urea | 1,4-Diones + Amines | 80 °C, 12-24 h | 56-99% | Environmentally friendly solvent/catalyst system. | nih.gov |
| Iron(III) Chloride | 2,5-Dimethoxytetrahydrofuran + Amines | Water, Room Temp. | Good to Excellent | Inexpensive catalyst, water as solvent. | organic-chemistry.org |
| Ammonium Niobium Oxalate | 2,5-Hexanedione + Aniline | Continuous-Flow | 96% (conversion) | High efficiency in continuous flow systems. | rsc.org |
Reactivity Profiles and Derivatization Strategies of 2 Methyl 4 Isopropylpyrrole
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is a π-excessive system, meaning the five-membered ring contains six π-electrons, which makes it highly activated towards electrophilic aromatic substitution. pearson.comonlineorganicchemistrytutor.com The nitrogen atom's lone pair is delocalized into the ring, significantly increasing its electron density and reactivity, often exceeding that of benzene. pearson.comquora.com For substituted pyrroles like 2-methyl-4-isopropylpyrrole, the regiochemical outcome of these reactions is governed by a combination of electronic and steric effects of the alkyl groups.
Positional Selectivity Influences of Methyl and Isopropyl Groups
In this compound, the available positions for electrophilic attack are C3 and C5. The directing influence of the existing alkyl substituents plays a crucial role in determining the site of further substitution.
Electronic Effects : Both the methyl group at C2 and the isopropyl group at C4 are electron-donating groups (+I effect and hyperconjugation). They activate the pyrrole ring by pushing electron density into it, further enhancing its reactivity towards electrophiles. This electron-donating nature preferentially stabilizes intermediates where the positive charge is delocalized onto the substituted carbons. Generally, alkyl groups direct incoming electrophiles to the adjacent vacant α-position (C5) or the available β-position (C3). uobasrah.edu.iq
Steric Effects : The isopropyl group is significantly bulkier than the methyl group. This steric hindrance can impede the approach of an electrophile to the adjacent positions. While the electronic directing effects of alkyl groups strongly favor substitution at an available α-position (C5), the steric bulk of a large electrophile or a substituent on the ring can lead to increased substitution at a less hindered β-position. researchgate.netumich.edu In the case of N-alkylpyrroles, an increase in the size of the N-alkyl group from methyl to tert-butyl leads to a significant increase in the proportion of β-substitution during Vilsmeier formylation, highlighting the importance of steric factors. umich.edu For this compound, attack at the C5 position is electronically favored but may be sterically hindered depending on the size of the incoming electrophile. Attack at the C3 position is less electronically favored but also less sterically hindered by the isopropyl group.
The interplay between these factors means that for small electrophiles, substitution is expected to occur predominantly at the C5 position. However, for bulkier electrophiles or under conditions where steric interactions are significant, a mixture of C5 and C3 substituted products may be formed, with the proportion of the C3 isomer increasing. researchgate.net
| Electrophile Type | Major Product | Minor Product | Governing Factor |
|---|---|---|---|
| Small (e.g., NO₂⁺, SO₃) | 5-substituted | 3-substituted | Electronic effects dominate |
| Bulky (e.g., Friedel-Crafts Acylation with large RCO⁺) | 5-substituted / 3-substituted mixture | - | Steric hindrance becomes significant |
Mechanistic Insights into Electrophilic Attack
The mechanism of electrophilic substitution on the pyrrole ring proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. pearson.com The stability of this intermediate determines the preferred position of attack.
Attack at C5 (α-position) : When an electrophile (E⁺) attacks the C5 position, a positive charge develops, which can be delocalized over the ring and, crucially, onto the nitrogen atom. This results in three principal resonance structures, providing significant stabilization. onlineorganicchemistrytutor.comquora.comslideshare.net
Attack at C3 (β-position) : Attack at the C3 position also forms a cationic intermediate. However, the positive charge can only be delocalized over three carbon atoms, resulting in only two principal resonance structures. The nitrogen atom is not directly involved in stabilizing the positive charge in the same way. slideshare.net
Due to the greater number of resonance contributors and the direct involvement of the nitrogen lone pair in stabilizing the positive charge, the intermediate formed from attack at an α-position (like C5) is significantly more stable than that formed from attack at a β-position (like C3). onlineorganicchemistrytutor.comquora.com Consequently, electrophilic substitution on pyrroles preferentially occurs at available α-positions. For this compound, this intrinsic electronic preference strongly favors substitution at C5.
Functionalization at Exocyclic Positions
Beyond the aromatic ring, the methyl and isopropyl side chains offer sites for further chemical modification. These reactions typically involve radical pathways or oxidation, which must be controlled to avoid undesired reactions with the highly reactive pyrrole ring.
Reactions Involving the Isopropyl Moiety
The isopropyl group possesses a tertiary benzylic-like hydrogen atom. This position is susceptible to radical abstraction due to the resonance stabilization of the resulting radical by the pyrrole ring. Reactions such as radical halogenation could potentially occur at this position. However, the high reactivity of the pyrrole ring itself towards electrophiles and radical species can lead to competitive ring reactions or polymerization, complicating selective side-chain functionalization.
Transformations at the Methyl Group (e.g., Oxidation, Halogenation)
The methyl group at the C2 position is analogous to a benzylic methyl group and is activated towards certain transformations.
Halogenation : Side-chain halogenation can be achieved under radical conditions, for instance, using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or peroxide) and light. youtube.com This would proceed via a radical mechanism where a bromine radical abstracts a hydrogen from the methyl group, forming a resonance-stabilized pyrrolylmethyl radical. This intermediate then reacts with a bromine source to yield the halogenated product. Care must be taken to use conditions that favor radical substitution over electrophilic addition to the ring. pearson.comgoogle.com
Oxidation : Selective oxidation of the methyl group without affecting the sensitive pyrrole ring is challenging. Strong oxidizing agents often lead to polymerization or degradation of the pyrrole ring. researchgate.net However, under specific metabolic conditions or with carefully chosen reagents, oxidation of alkyl side chains on pyrrole rings has been observed, potentially leading to alcohols, aldehydes, or carboxylic acids. nih.gov For example, oxidation of a methyl group to a formyl group can be achieved indirectly, such as through Vilsmeier-Haack formylation of an unsubstituted position followed by other synthetic steps, rather than direct oxidation of the methyl group. stackexchange.com
| Side Chain | Reaction Type | Typical Reagents | Potential Product |
|---|---|---|---|
| 2-Methyl | Radical Halogenation | NBS, light, initiator | 2-(Bromomethyl)-4-isopropylpyrrole |
| 4-Isopropyl | Radical Halogenation | NBS, light, initiator | 4-(1-Bromo-1-methylethyl)-2-methylpyrrole |
Nucleophilic Reactions and Ring Modifications
Due to the electron-rich nature of the pyrrole ring, it is generally resistant to nucleophilic aromatic substitution. The high electron density repels incoming nucleophiles, making such reactions unfavorable unless the ring is substituted with potent electron-withdrawing groups, which is not the case for this compound. edurev.in
However, specific reaction pathways can lead to nucleophilic substitution or ring modifications:
Oxygen-Mediated Nucleophilic Substitution : Research on alkylpyrroles has shown that in the presence of molecular oxygen and a nucleophile (like 2-mercaptoethanol), substitution can occur on the pyrrole ring. The proposed mechanism involves the formation of a complex between the pyrrole and triplet oxygen, followed by electron transfer to generate a pyrrolylmethyl intermediate that reacts with the nucleophile. For one studied alkylpyrrole, substitution occurred at the 3-position. nih.gov
Ring Modification Reactions :
Cycloaddition Reactions : While the aromaticity of pyrrole makes it a reluctant diene in Diels-Alder [4+2] cycloadditions, these reactions can occur, particularly when the nitrogen is substituted with an electron-withdrawing group. youtube.com Substituted pyrroles can also participate in [3+2] and [2+2] cycloadditions under specific conditions, leading to the formation of bicyclic structures. nih.govacs.orgrsc.org
Ring Expansion : Under certain conditions, such as heating with sodium ethoxide, the pyrrole ring can undergo expansion to form a six-membered pyridine (B92270) ring. pharmaguideline.com
Ring Opening : Acid-catalyzed ring-opening of substituted pyrroles can occur, often initiated by protonation, which disrupts the aromaticity. For instance, N-(furfuryl) amides undergo acid-catalyzed ring opening of the furan (B31954) and subsequent recyclization to form pyrrole-fused diazepines, demonstrating a pathway where one heterocyclic ring can be opened to form another. nih.gov Pyrolysis can also lead to ring-opening via radical intermediates. researchgate.net
Studies on the Stability and Degradation Pathways (General Chemical Reactions)
Pyrrole and its derivatives are known for their susceptibility to degradation under various conditions, including exposure to air and light. The stability of the pyrrole ring is influenced by the nature and position of its substituents. In the case of this compound, the presence of alkyl groups at the 2 and 4 positions influences its reactivity towards oxidative degradation.
Autoxidation Mechanisms and Products
Autoxidation is a spontaneous oxidation process that occurs in the presence of oxygen (air) at ambient temperatures. This process is a significant degradation pathway for many organic compounds, including pyrrole derivatives. The autoxidation of pyrroles is generally understood to proceed through a free-radical chain reaction mechanism, which can be initiated by light, heat, or the presence of radical initiators.
The general mechanism of autoxidation involves three main stages: initiation, propagation, and termination. For an alkyl-substituted pyrrole such as this compound, the initiation step can involve the abstraction of a hydrogen atom from one of the alkyl side chains or the pyrrole ring itself, forming a radical.
The propagation stage involves the reaction of this radical with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, regenerating the initial radical and forming a hydroperoxide. This cycle can repeat, leading to the accumulation of oxidation products.
Several potential products can be formed from the autoxidation of this compound. The initial formation of hydroperoxides is a key step. These hydroperoxides can be unstable and may undergo further reactions to form more stable products.
One likely pathway involves the rearrangement of the hydroperoxide to form a hydroxylated intermediate, which can then tautomerize to a more stable keto form, resulting in the formation of substituted pyrrolin-2-ones. Specifically, oxidation at the C5 position (adjacent to the methyl group) would lead to the formation of 5-hydroperoxy-2-methyl-4-isopropyl-2H-pyrrole, which can then be converted to 5-hydroxy-2-methyl-4-isopropyl-2H-pyrrole and subsequently tautomerize to 2-methyl-4-isopropyl-1H-pyrrol-5(2H)-one.
Another potential autoxidation pathway involves the reaction with singlet oxygen, a highly reactive form of oxygen. This can lead to a [4+2] cycloaddition reaction across the pyrrole ring, forming an unstable endoperoxide. This endoperoxide can then undergo rearrangement to form various oxidized products.
Furthermore, radical-mediated coupling of pyrrole units can occur, leading to the formation of dimers and oligomers. For instance, the formation of a methylene-bridged dimer between two molecules of this compound is a possibility, arising from the reaction of a pyrrolyl radical with another pyrrole molecule.
The table below summarizes the key compounds involved in the proposed autoxidation pathways of this compound.
| Compound Name | Molecular Formula | Role in Autoxidation Pathway |
| This compound | C₈H₁₃N | Starting material |
| 2-Methyl-4-isopropylpyrrolyl radical | C₈H₁₂N• | Initial radical intermediate |
| This compound peroxy radical | C₈H₁₂NO₂• | Intermediate in the propagation step |
| This compound hydroperoxide | C₈H₁₃NO₂ | Primary oxidation product |
| 5-Hydroxy-2-methyl-4-isopropyl-2H-pyrrole | C₈H₁₃NO | Intermediate formed from hydroperoxide rearrangement |
| 2-Methyl-4-isopropyl-1H-pyrrol-5(2H)-one | C₈H₁₃NO | Stable tautomer of the hydroxylated intermediate |
| This compound endoperoxide | C₈H₁₃NO₂ | Intermediate from reaction with singlet oxygen |
| Bis(2-methyl-4-isopropylpyrrol-5-yl)methane | C₁₇H₂₆N₂ | Example of a potential dimeric product |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. acs.org For 2-Methyl-4-isopropylpyrrole, a combination of one-dimensional and advanced two-dimensional NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the methyl and isopropyl substituents to the pyrrole (B145914) ring. The chemical shifts are influenced by the electron density within the heterocyclic ring and the nature of the substituents. ipb.pt
While standard ¹H and ¹³C NMR provide initial structural information, 2D NMR techniques are essential for unequivocal assignments, especially in cases of signal overlap. ipb.pt
2D Correlated Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling correlations. For this compound, COSY would show correlations between the methine proton of the isopropyl group and its two methyl protons. It would also confirm the coupling between the two protons on the pyrrole ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. researchgate.net This is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For instance, the pyrrole ring carbons would be correlated with their attached protons, and the carbons of the methyl and isopropyl groups would be correlated with their respective protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for establishing the connectivity across quaternary carbons (carbons with no attached protons). It would definitively link the methyl group to the C2 position and the isopropyl group to the C4 position of the pyrrole ring by showing correlations from the substituent protons to the ring carbons. libretexts.org
Variable Temperature (VT) NMR is a powerful tool for studying dynamic processes in molecules, such as conformational changes or restricted bond rotation. acs.orgoxinst.com While this compound does not have functional groups that typically exhibit slow rotation at room temperature (like amides), VT NMR could be used to study intermolecular interactions or subtle conformational dynamics of the isopropyl group at different temperatures. mdpi.comrsc.org The change in chemical shifts with temperature can provide insights into the molecule's thermodynamic properties in solution. oxinst.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|---|
| 1 | N-H | ~7.5-8.5 (broad) | - | To C2, C5 |
| 2 | C | - | ~125-130 | From 2-CH₃ protons, H3 |
| 2-CH₃ | CH₃ | ~2.2-2.4 | ~12-15 | To C2, C3 |
| 3 | C-H | ~6.0-6.2 | ~105-110 | To C2, C4, C5, 2-CH₃ |
| 4 | C | - | ~120-125 | From H3, H5, Isopropyl-CH |
| 4-CH(CH₃)₂ | CH | ~2.8-3.0 | ~25-30 | To C3, C4, C5, Isopropyl-CH₃ |
| 4-CH(CH₃)₂ | CH₃ | ~1.2-1.4 | ~22-25 | To C4, Isopropyl-CH |
| 5 | C-H | ~6.5-6.7 | ~115-120 | To C3, C4, N-H |
Note: Predicted values are based on typical chemical shifts for substituted pyrroles and may vary depending on solvent and experimental conditions.
Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the orientation of internuclear vectors relative to an external magnetic field. youtube.com This is achieved by dissolving the molecule in a dilute liquid crystalline medium, which induces a slight molecular alignment. meilerlab.org RDCs are particularly powerful for determining the relative orientation of different parts of a molecule and for refining solution-state conformations, offering insights beyond what is available from standard NOE or J-coupling measurements. nih.govresearchgate.net
For this compound, RDCs could be used to precisely define the average solution-state conformation, particularly the orientation of the isopropyl group relative to the plane of the pyrrole ring. By measuring ¹H-¹³C and ¹H-¹H RDCs and fitting them to a structural model, one can obtain detailed information about the conformational preferences that are averaged out in isotropic solution. meilerlab.org
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. whitman.edu For this compound (molecular formula C₈H₁₃N), the molecular weight is 123.19 g/mol .
In an electron ionization (EI) mass spectrum, the compound would be expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 123. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Key expected fragmentation pathways include:
Loss of a methyl group (M-15): A prominent peak at m/z 108 would result from the cleavage of a methyl radical (•CH₃) from the isopropyl group. This is a common fragmentation for isopropyl-substituted compounds, leading to a stable secondary carbocation. chemguide.co.uk
Loss of a propyl radical (M-43): A peak at m/z 80 could occur from the loss of the entire isopropyl group (•CH(CH₃)₂).
Ring Fragmentation: Pyrrole rings can undergo complex fragmentation, leading to smaller charged species.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 123 | [C₈H₁₃N]⁺ | Molecular Ion (M⁺) |
| 108 | [C₇H₁₀N]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |
| 80 | [C₅H₆N]⁺ | Loss of an isopropyl radical (•C₃H₇) |
Chromatographic Separations for Isolation and Purity Assessment
Chromatography is fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. chromtech.com For a compound of moderate polarity like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective methodology. hplc.eu
In a typical RP-HPLC setup, a non-polar stationary phase, such as silica (B1680970) modified with C18 alkyl chains, is used. hplc.eu The mobile phase is a polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile (B52724) or methanol. chromtech.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By running a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. Detection is typically achieved using a UV detector, as the pyrrole ring contains a chromophore.
Table 3: Typical RP-HPLC Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~220 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds. impactfactor.org Given its molecular weight and structure, this compound is well-suited for GC-MS analysis.
In this technique, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. phytopharmajournal.com The column, typically coated with a non-polar or medium-polarity stationary phase, separates compounds based on their boiling points and interactions with the phase. mdpi.com As each compound elutes from the column, it enters the mass spectrometer, which serves as a highly specific and sensitive detector, providing both retention time and a mass spectrum for identification. japsonline.com The resulting mass spectrum can be compared to spectral libraries for confirmation. impactfactor.org
Table 4: Typical GC-MS Parameters for Analysis of this compound
| Parameter | Typical Condition |
|---|---|
| Column | HP-5MS or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60 °C, ramp at 10 °C/min to 280 °C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Mass Range | 40-550 amu |
Theoretical and Computational Chemistry Investigations of 2 Methyl 4 Isopropylpyrrole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for the study of molecular systems. DFT calculations are used to determine the optimal three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution and energy of electrons.
For 2-Methyl-4-isopropylpyrrole, geometry optimization would typically be performed using a functional such as B3LYP or PBE0, paired with a basis set like 6-31G(d) or a larger triple-zeta basis set (e.g., def2-TZVP) for higher accuracy. semanticscholar.orgdntb.gov.uamdpi.com Such calculations would yield key structural parameters. The planarity of the pyrrole (B145914) ring, along with the bond lengths and angles of the alkyl substituents, can be precisely determined.
DFT also provides critical insights into the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals regions of electron density that are crucial for reactivity. For an electron-rich heterocycle like pyrrole, the HOMO is expected to be distributed across the π-system of the ring, indicating its nucleophilic character. researchgate.net The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and electronic excitation properties. dntb.gov.ua Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface would visualize the charge distribution, highlighting the electron-rich (negative potential) regions of the pyrrole ring and the partial positive charge on the N-H proton, which are key sites for intermolecular interactions.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Atom(s) Involved | Typical Calculated Value |
| Bond Lengths (Å) | ||
| N1-C2 | 1.375 | |
| C2-C3 | 1.388 | |
| C3-C4 | 1.420 | |
| C4-C5 | 1.385 | |
| C5-N1 | 1.370 | |
| C2-C(Methyl) | 1.510 | |
| C4-C(Isopropyl) | 1.525 | |
| **Bond Angles (°) ** | ||
| C5-N1-C2 | 109.5 | |
| N1-C2-C3 | 108.0 | |
| C2-C3-C4 | 107.5 | |
| C3-C4-C5 | 107.8 | |
| N1-C5-C4 | 107.2 | |
| Note: These values are representative examples based on DFT calculations of similar substituted pyrroles and are for illustrative purposes only. |
While DFT is highly effective, ab initio (from the beginning) wavefunction-based methods provide a systematically improvable and often more accurate approach for certain properties. Methods such as Møller-Plesset perturbation theory, particularly at the second order (MP2), incorporate electron correlation more explicitly than many DFT functionals.
For alkylpyrroles, studies have shown that MP2 can be significantly more accurate than DFT for predicting properties where electron correlation is critical. nih.govruc.dk For instance, calculating the relative energies of different isomers or the activation barriers for chemical reactions can benefit from the higher accuracy of MP2. semanticscholar.org In the context of this compound, MP2 calculations, often performed with a basis set like 6-31G(d) or cc-pVTZ, would provide benchmark values for the molecule's total energy, stability, and the energetics of reaction intermediates. semanticscholar.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov An MD simulation calculates the forces between atoms using a classical force field and integrates Newton's laws of motion to track their trajectories.
For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the isopropyl group. The rotation around the C4-C(isopropyl) bond can be analyzed to determine the preferred orientations (rotamers) and the energy barriers between them. In a simulated condensed phase (liquid or solid), MD can reveal crucial information about intermolecular interactions. Key interactions for this molecule would include:
N-H···π hydrogen bonding: The N-H group can act as a hydrogen bond donor.
π-π stacking: The aromatic pyrrole rings can stack on top of one another.
van der Waals interactions: Between the alkyl side chains.
These simulations, typically run for nanoseconds or longer, can provide a detailed understanding of the local structure in a liquid or the packing in a crystal, which underpins the macroscopic properties of the material. rsc.org It should be noted that specific MD simulation studies on this compound are not prominent in the existing literature.
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts)
Computational chemistry is an exceptionally powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example.
Theoretical studies on a series of alkylpyrroles have established a robust protocol for accurately predicting ¹H and ¹³C NMR chemical shifts. nih.govruc.dk These studies revealed that while DFT methods like B3LYP can be adequate for ¹H shifts, they are often insufficient for accurately reproducing ¹³C chemical shifts in protonated alkylpyrroles. ruc.dkresearchgate.net For these systems, the MP2 method provides significantly better agreement with experimental data. nih.gov
The standard approach involves optimizing the molecular geometry and then calculating the NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO). Solvation effects are important and are often included using a Polarizable Continuum Model (PCM). ruc.dk For exchangeable protons like the one on the nitrogen (N-H), including one or more explicit solvent molecules in the calculation is often necessary to capture the effects of hydrogen bonding on its chemical shift. nih.govruc.dk
Table 2: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Computational Method |
| N1-H | ¹H | 7.8 | MP2/6-311++G(2d,p) with explicit solvent |
| C2-CH₃ | ¹H | 2.2 | MP2/6-311++G(2d,p) with PCM |
| C3-H | ¹H | 6.0 | MP2/6-311++G(2d,p) with PCM |
| C4-CH(CH₃ )₂ | ¹H | 2.8 | MP2/6-311++G(2d,p) with PCM |
| C4-CH(CH₃ )₂ | ¹H | 1.2 | MP2/6-311++G(2d,p) with PCM |
| C5-H | ¹H | 6.6 | MP2/6-311++G(2d,p) with PCM |
| C 2 | ¹³C | 128 | MP2/6-311++G(2d,p) with PCM |
| C 3 | ¹³C | 107 | MP2/6-311++G(2d,p) with PCM |
| C 4 | ¹³C | 125 | MP2/6-311++G(2d,p) with PCM |
| C 5 | ¹³C | 115 | MP2/6-311++G(2d,p) with PCM |
| Note: These values are hypothetical and serve to illustrate the expected output from a high-level computational study based on established methodologies for alkylpyrroles. nih.govruc.dk |
Computational Studies on Reaction Mechanisms and Transition States
Understanding how a molecule reacts is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction potential energy surfaces, identifying the low-energy pathways from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which controls the reaction rate. rsc.org
For this compound, the most characteristic reaction is electrophilic aromatic substitution. nih.gov Computational studies can model the attack of an electrophile (e.g., NO₂⁺, Br⁺, or an acyl cation) on the pyrrole ring. By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed. The height of the activation barrier (the energy difference between the reactants and the transition state) determines the reaction kinetics.
Pyrrole and its derivatives are known to undergo preferential electrophilic attack at the C2 (or C5) position, also known as the α-position, rather than the C3 (or C4) position (β-position). pearson.comksu.edu.sa This regioselectivity is explained by the greater stability of the intermediate σ-complex (or arenium ion) formed during α-attack, which can be stabilized by more resonance structures. stackexchange.com
In this compound, the C2 and C4 positions are substituted, leaving the C3 and C5 positions as potential sites for electrophilic attack. Computational chemistry can be used to precisely quantify the regioselectivity of this reaction. By calculating the energies of the two possible σ-complex intermediates (attack at C3 vs. attack at C5) using DFT or ab initio methods, one can predict the favored product. semanticscholar.orgresearchgate.net The intermediate with the lower energy corresponds to the more stable cation and, according to Hammond's postulate, the transition state leading to it will also be lower in energy, resulting in the major product. The electronic donating effects of the methyl and isopropyl groups, as well as steric hindrance, would be naturally incorporated in these calculations to provide a detailed prediction of the reaction outcome.
Table 3: Illustrative Analysis of Regioselectivity in Electrophilic Protonation
| Site of Attack | Intermediate Structure | Method | Calculated Relative Energy (kcal/mol) |
| C5 (α-attack) | 5-H-2-Methyl-4-isopropylpyrrolium cation | B3LYP/6-31G(d) | 0.0 (Reference) |
| C3 (β-attack) | 3-H-2-Methyl-4-isopropylpyrrolium cation | B3LYP/6-31G(d) | +5 to +8 |
| Note: Values are illustrative, based on computational studies of regioselectivity in similar pyrrole systems. semanticscholar.orgresearchgate.net The lower relative energy for C5 attack indicates it is the strongly preferred site of electrophilic substitution. |
Applications of 2 Methyl 4 Isopropylpyrrole in Chemical and Material Sciences
Catalytic Applications
The nitrogen atom within the pyrrole (B145914) ring of 2-Methyl-4-isopropylpyrrole possesses a lone pair of electrons, making it an effective ligand for coordinating with metal centers. This characteristic is harnessed in the field of organometallic catalysis.
Role as Ligands in Organometallic Catalysis
Substituted pyrroles, including this compound, serve as crucial ligands in the formation of organometallic complexes. These pyrrolide-based ligands can be tuned sterically and electronically by altering the substituents on the pyrrole ring. This fine-tuning influences the stability, activity, and selectivity of the resulting catalyst. In catalytic systems, the pyrrole ligand can stabilize the metal center and participate in the electronic modulation of the catalytic cycle, thereby influencing the reaction's outcome.
Specific Example: Ethylene (B1197577) Trimerization to 1-Hexene (B165129)
A commercially significant application of pyrrole-based ligands is in the selective trimerization of ethylene to produce 1-hexene. 1-Hexene is a valuable comonomer in the production of polymers like linear low-density polyethylene (B3416737) (LLDPE) and high-density polyethylene (HDPE). The Chevron Phillips Chemical Company developed a highly selective chromium-based catalyst system for this process, which utilizes a pyrrole-based ligand.
The catalyst system typically consists of a chromium source, a pyrrolide ligand (such as this compound or other substituted pyrroles), a metal alkyl cocatalyst (like triethylaluminum), and a halide activator. The specific substituents on the pyrrole ring, such as the methyl and isopropyl groups in this compound, play a critical role in the catalyst's performance, affecting both its activity and selectivity towards 1-hexene over the formation of other oligomers and polyethylene.
| Catalyst System Component | Function | Reference |
| Chromium Source | The active metal center for the catalytic reaction. | |
| Pyrrole Ligand | Stabilizes the chromium center and modulates its electronic properties and selectivity. | |
| Metal Alkyl Cocatalyst | Activates the chromium precursor. | |
| Halide Activator | Enhances the catalytic activity. |
Building Blocks for Functional Materials
Organic building blocks are fundamental components used for the bottom-up assembly of molecular architectures. This compound, with its functionalizable pyrrole core, is a promising candidate for constructing more complex and functional materials.
Incorporation into Polymer Systems (e.g., Polypyrroles)
Pyrrole and its derivatives are well-known precursors for synthesizing conducting polymers, most notably polypyrrole. These materials have garnered significant interest due to their applications in electronic devices, sensors, and energy storage. The incorporation of substituted pyrroles like this compound into the polymer backbone can modify the properties of the resulting polypyrrole. The methyl and isopropyl groups can influence the polymer's solubility, processability, conductivity, and morphology. By copolymerizing substituted pyrroles with pyrrole itself, a range of materials with tailored properties can be achieved.
Precursors for Advanced Organic Frameworks
Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with high surface areas and tunable properties. The synthesis of these materials relies on the use of specific organic building blocks or linkers. While direct use of this compound as a primary linker in widely known frameworks is not extensively documented, its structure is relevant. The pyrrole nitrogen can act as a coordination site, and the ring itself can be further functionalized to create multitopic linkers necessary for the construction of these ordered, porous structures. The development of new molecular building blocks is crucial for designing novel functional organic materials for applications in gas storage, separation, and catalysis.
Intermediates in Complex Chemical Synthesis
In organic synthesis, substituted pyrroles are valuable intermediates for constructing more complex molecules, including natural products, pharmaceuticals, and functional dyes. The pyrrole ring is a core structure in many biologically active compounds. This compound can serve as a starting material, where the pyrrole ring is further elaborated through various chemical transformations. Reactions such as electrophilic substitution at the carbon atoms or functionalization at the nitrogen atom allow for the introduction of new chemical moieties, paving the way for the synthesis of intricate molecular targets. The synthesis of substituted pyrroles is an active area of research, as it provides access to new functional molecules that might not be prepared through other methods.
Precursors for Other Heterocyclic Systems
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a versatile building block in the synthesis of more complex nitrogen-containing heterocyclic systems. britannica.commdpi.com this compound, with its specific substitution pattern, offers a unique scaffold for the construction of a variety of larger heterocyclic structures. The reactivity of the pyrrole ring, particularly its electron-rich nature, allows for electrophilic substitution, cycloaddition reactions, and condensation reactions, which are pivotal in the annulation of new rings onto the pyrrole core. nih.govwikipedia.org
The presence of alkyl substituents at the C2 and C4 positions influences the regioselectivity of these reactions. The methyl group at C2 and the isopropyl group at C4 sterically and electronically guide the approach of incoming reagents. For instance, in electrophilic substitution reactions, the C5 position is generally the most reactive site in 2,4-disubstituted pyrroles, leading to the introduction of functional groups that can then be elaborated into new heterocyclic rings.
One of the most significant applications of pyrroles as precursors is in the synthesis of porphyrins and related macrocycles. Although the synthesis of symmetrical porphyrins often starts with simpler pyrrole units, the principles can be extended to the construction of unsymmetrical macrocycles where a pyrrole with the substitution pattern of this compound could be incorporated. Such structures are of interest in materials science and as ligands for catalysis.
Furthermore, condensation reactions of this compound with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems such as indolizines or other related bicyclic structures. The nitrogen atom of the pyrrole acts as a nucleophile in these transformations, leading to ring closure.
The following table summarizes potential heterocyclic systems that could be synthesized from this compound, based on established pyrrole chemistry.
| Target Heterocyclic System | Synthetic Strategy | Potential Reactants |
| Porphyrin-like Macrocycles | Condensation and oxidation | Substituted dipyrromethanes or other pyrrole derivatives |
| Indolizine Derivatives | Condensation/Cyclization | α-Halo ketones or aldehydes |
| Fused Pyridazines | [4+2] Cycloaddition | Electron-deficient diazines |
| Pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepines | Multi-step synthesis involving functionalization and ring closure | Ortho-amino-substituted aromatic aldehydes or ketones |
Derivatization to Explore Novel Chemical Space
The exploration of novel chemical space is a cornerstone of drug discovery and materials science. eurekaselect.com Derivatization of the this compound core allows for the systematic modification of its physicochemical properties, leading to the generation of libraries of new compounds with potentially valuable biological activities or material properties. mdpi.com The functionalization of the pyrrole ring can occur at the nitrogen atom or the carbon atoms of the ring. nih.govresearchgate.net
C-Functionalization: The carbon atoms of the pyrrole ring, particularly the unsubstituted C3 and C5 positions of this compound, are susceptible to electrophilic substitution. wikipedia.org Reactions such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, nitration, and halogenation can be employed to introduce functional groups at these positions. wikipedia.org These functional groups can then serve as handles for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), to build more complex molecular architectures.
The following table provides examples of derivatization reactions that can be performed on this compound to generate novel compounds.
| Reaction Type | Reagents and Conditions | Potential Products |
| N-Alkylation | Alkyl halide, Base (e.g., NaH) in an inert solvent | 1-Alkyl-2-methyl-4-isopropylpyrroles |
| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | 1-Acyl-2-methyl-4-isopropylpyrroles |
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-5-carbaldehyde |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | 5-Acyl-2-methyl-4-isopropylpyrroles |
| Suzuki Coupling (on a halogenated derivative) | Arylboronic acid, Palladium catalyst, Base | 5-Aryl-2-methyl-4-isopropylpyrroles |
Through the systematic application of these and other derivatization reactions, a vast chemical space around the this compound scaffold can be explored. This approach is central to identifying new molecules with desired biological activities, such as enzyme inhibitors or receptor modulators, as well as developing new materials with tailored electronic or optical properties. mdpi.comnih.gov
Future Research Trajectories and Academic Outlook
Development of Novel and Atom-Economical Synthetic Routes
While classical methods like the Paal-Knorr and Knorr syntheses provide foundational routes to substituted pyrroles, the future of organic synthesis lies in the development of more efficient and sustainable methodologies. wikipedia.orgalfa-chemistry.commbbcollege.in For 2-Methyl-4-isopropylpyrrole, research will likely focus on novel synthetic strategies that maximize atom economy, reduce waste, and utilize readily available starting materials.
One promising avenue is the advancement of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. An MCR approach to this compound could involve the strategic combination of an amine, a 1,4-dicarbonyl equivalent, and other components to build the pyrrole (B145914) core with the desired substitution pattern in a highly convergent manner.
Furthermore, transition-metal catalyzed reactions are expected to play a crucial role. organic-chemistry.org Catalytic cycles involving metals such as palladium, rhodium, or iron could enable the construction of the this compound scaffold from unconventional starting materials, such as alkynes and azides, under mild reaction conditions. organic-chemistry.org The development of iron-catalyzed sustainable synthesis methods is particularly attractive due to the low cost and low toxicity of iron. acs.org
| Synthetic Approach | Potential Starting Materials | Key Advantages |
| Modified Paal-Knorr | 3-Isopropyl-2,5-hexanedione, Ammonia/Primary Amine | Well-established, versatile |
| Knorr Pyrrole Synthesis | α-Amino ketone, β-Ketoester with isopropyl group | Access to specifically functionalized pyrroles |
| Multicomponent Reactions | Simple acyclic precursors | High efficiency, step economy |
| Transition-Metal Catalysis | Alkynes, Azides, Dienes | Mild conditions, high functional group tolerance |
Exploration of Unconventional Reactivity Patterns
The reactivity of the pyrrole ring is well-established, particularly its propensity for electrophilic substitution at the C2 and C5 positions. uctm.edu However, the interplay of the electron-donating methyl and isopropyl groups at the C2 and C4 positions of this compound could lead to nuanced and potentially unconventional reactivity. Future studies will likely explore these subtleties in detail.
Investigations into cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, could reveal novel pathways for the construction of more complex heterocyclic systems derived from this compound. nih.govacs.org The electron-rich nature of the pyrrole ring, enhanced by the alkyl substituents, may facilitate its participation as a diene or dienophile in these reactions.
Furthermore, the selective functionalization of the C-H bonds of the alkyl substituents presents another exciting research direction. Advances in C-H activation chemistry could enable the direct introduction of new functional groups onto the methyl or isopropyl moieties, providing access to a diverse range of derivatives without altering the core pyrrole structure.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry is an increasingly indispensable tool for elucidating reaction mechanisms and predicting molecular properties. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), will provide a deeper understanding of its electronic structure and reactivity. nih.gov
DFT calculations can be employed to:
Predict the regioselectivity of electrophilic substitution reactions: By mapping the electron density and calculating the energies of possible intermediates, the most likely sites of reaction can be accurately predicted.
Elucidate the mechanisms of novel synthetic reactions: The transition states and reaction pathways of newly developed synthetic routes can be modeled to understand how the reaction proceeds and to optimize reaction conditions.
Analyze spectroscopic data: Calculated NMR and IR spectra can be compared with experimental data to confirm the structure of newly synthesized derivatives.
These computational insights will not only rationalize experimental observations but also guide the design of new experiments, accelerating the pace of discovery.
Expansion into Sustainable Chemical Technologies
The principles of green chemistry are increasingly influencing the direction of chemical research. lucp.netresearchgate.net Future investigations into this compound will likely be framed within the context of sustainability. This includes the development of synthetic methods that utilize renewable feedstocks, employ environmentally benign solvents, and are catalyzed by non-toxic and earth-abundant metals. acs.orgcolab.wsnih.gov
Biocatalysis, the use of enzymes to perform chemical transformations, offers a particularly promising avenue for the sustainable synthesis of this compound and its derivatives. researchgate.net Enzymes can operate under mild conditions (room temperature and neutral pH) and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. The development of biocatalytic routes would represent a significant step towards a truly green synthesis of this compound. researchgate.net
| Sustainability Aspect | Research Focus | Potential Impact |
| Green Solvents | Reactions in water, ionic liquids, or supercritical fluids | Reduced environmental footprint |
| Renewable Feedstocks | Synthesis from biomass-derived starting materials | Decreased reliance on fossil fuels |
| Catalysis | Use of earth-abundant metal catalysts (e.g., iron) or biocatalysts | Lower cost and toxicity |
Synergistic Approaches between Synthesis and Computational Design
The future of chemical research lies in the seamless integration of experimental synthesis and computational design. nih.gov For this compound, a synergistic approach will be crucial for unlocking its full potential. Computational tools can be used to design novel derivatives with specific desired properties, such as enhanced biological activity or specific material characteristics.
For example, computational docking studies could be used to predict the binding affinity of this compound derivatives to a particular biological target. These predictions can then guide the synthetic efforts towards the most promising candidates, saving significant time and resources. This iterative cycle of computational design, chemical synthesis, and experimental testing will be a hallmark of future research in this area.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-4-isopropylpyrrole, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of diketones with amines or via functionalization of pre-formed pyrrole rings. For example, alkylation or Friedel-Crafts acylation can introduce substituents like isopropyl groups. Purity optimization requires careful control of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography using gradients of ethyl acetate/hexane . Post-synthesis characterization using -NMR and HPLC-MS is critical to confirm structural integrity and purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Multidimensional NMR (e.g., , , COSY, and HSQC) resolves overlapping signals caused by aromatic protons and substituents. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups like N-H stretches. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation, though this requires high-quality crystals .
Q. What are the key applications of this compound in materials science?
- Methodological Answer : Pyrrole derivatives are studied as conductive polymers when polymerized. Doping with sulfonic acids (e.g., alkylbenzenesulfonic acids) enhances solubility and electrical conductivity, relevant for organic electronics . Comparative studies using cyclic voltammetry and UV-vis spectroscopy can evaluate redox behavior and bandgap properties .
Advanced Research Questions
Q. How can conflicting spectral data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Systematic analysis includes:
- Repeating synthesis under inert atmospheres to prevent oxidation.
- Using deuterated solvents (e.g., DMSO-d) to stabilize tautomers.
- Comparing experimental data with computational simulations (DFT for NMR chemical shifts) .
- Cross-referencing with structurally analogous compounds (e.g., ethyl pyrrole carboxylates ) can identify patterns in substituent effects.
Q. What strategies improve the stability of this compound in aqueous environments for biomedical applications?
- Methodological Answer : Stability can be enhanced via:
- Encapsulation : Use liposomes or polymeric nanoparticles to shield the compound from hydrolysis.
- Derivatization : Introducing electron-withdrawing groups (e.g., carboxylates) reduces susceptibility to nucleophilic attack.
- pH Optimization : Buffering solutions to pH 6–8 minimizes degradation, validated via accelerated stability studies (40°C/75% RH) .
Q. How do steric effects from the isopropyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The isopropyl group’s bulk can hinder regioselectivity in reactions like Suzuki-Miyaura coupling. Strategies include:
- Using bulky palladium catalysts (e.g., SPhos or XPhos ligands) to mitigate steric interference.
- Computational modeling (DFT) to predict reactive sites and optimize reaction conditions .
- Comparative kinetic studies under varying catalyst loads and temperatures .
Q. What criteria ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Follow RIFM safety evaluation protocols:
- Toxicity Screening : Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
- Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
- Waste Disposal : Neutralization with dilute acetic acid before incineration .
Data Contradiction Analysis
Q. How to address discrepancies in reported electronic properties of this compound-based polymers?
- Methodological Answer : Variations in conductivity measurements may stem from doping efficiency or polymer chain alignment. Resolve by:
- Standardizing doping protocols (e.g., exact molar ratios of dopants like camphorsulfonic acid ).
- Using atomic force microscopy (AFM) to assess surface morphology and correlate with electrochemical impedance spectroscopy data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
